

hydrolysis of lead(II) ions in solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PB(OH)3	
Cat. No.:	B15566883	Get Quote

An In-depth Technical Guide on the Hydrolysis of Lead(II) Ions in Solution

Introduction

Lead(II) ions (Pb²⁺) are a significant species in environmental and industrial aqueous systems. Their behavior and fate are largely governed by their interaction with water molecules, a process known as hydrolysis. In acidic solutions (pH < 6), lead exists predominantly as the hydrated aqua ion, but as the pH increases, it undergoes a series of hydrolysis reactions to form various soluble monomeric and polynuclear hydroxo complexes.[1] Ultimately, these reactions can lead to the precipitation of lead hydroxides or oxides. Understanding the speciation of Pb(II) as a function of pH is crucial for predicting its solubility, mobility, and toxicity in natural waters, as well as for developing effective remediation and treatment strategies.

This technical guide provides a comprehensive overview of the core principles of lead(II) ion hydrolysis, presenting quantitative thermodynamic data, detailed experimental protocols for its study, and visual representations of the key processes involved.

Lead(II) Hydrolysis Reactions and Species

The hydrolysis of the Pb²⁺ ion is a complex process involving the formation of several stable hydroxo species. The reactions can be represented by the general equilibrium:

$$pPb^{2+} + qH_2O \rightleftharpoons Pb_p(OH)q(2p-q) + qH^+$$

The specific species formed depend on factors such as pH, total lead concentration, ionic strength, and temperature. While numerous species have been proposed, a consensus has



emerged around several key monomeric and polynuclear complexes.[2][3]

The most commonly identified species include:

- Pb(OH)+
- Pb₃(OH)₄²⁺
- Pb4(OH)4⁴⁺
- Pb₃(OH)₅+
- Pb₆(OH)₈⁴⁺

The free Pb²⁺ ion is the dominant species at acidic pH levels, but as the pH rises, these hydroxo complexes become more prevalent.[4]

Quantitative Data on Lead(II) Hydrolysis

The stability of the various hydroxo complexes is quantified by their formation constants (β). The following tables summarize the critically evaluated thermodynamic data from various scientific studies.

Table 1: Formation Constants (log βpq) for Pb(II) Hydrolysis Species at 25 °C

The formation constants are expressed for the reaction $pPb^{2+} + qH_2O \rightleftharpoons Pb_p(OH)q(2p-q)+ + qH^+$. Note that the values are often reported as -log βpq .



Hydrolysis Species	Reaction Stoichiometry (p,q)	log βpq (I = 1.0M NaClO ₄) [<mark>2</mark>]	-log βpq (I = 0.10M KNO₃) [3]	-log βpq (I = 0) [5]
Pb(OH)+	(1,1)	-7.8	7.86	7.71
Pb4(OH)4 ⁴⁺	(4,4)	-19.58	20.40	20.88
Pb₃(OH)₄²+	(3,4)	-22.69	23.91	23.9
Pb₃(OH)₅+	(3,5)	-30.8	31.75	31.11
Pb6(OH)8 ⁴⁺	(6,8)	-42.43	43.38	43.61

Note: Different sign conventions may be used in the literature. The values from Cruywagen & van de Water (1993) are log β , while others are presented as -log β . Ionic strength (I) and background electrolyte significantly influence these values.

Table 2: Thermodynamic Data for Pb(II) Hydrolysis in

1.0M NaClO4 at 25 °C[2]

Hydrolysis Species	Reaction Stoichiometry (p,q)	ΔH ^o (kJ/mol)
Pb(OH)+	(1,1)	24
Pb4(OH)4 ⁴⁺	(4,4)	86
Pb ₃ (OH) ₄ 2+	(3,4)	112
Pb ₃ (OH) ₅ +	(3,5)	146
Pb6(OH)8 ⁴⁺	(6,8)	215

Experimental Protocols

The determination of hydrolysis constants relies on precise experimental techniques. Potentiometry and calorimetry are the primary methods employed.

Potentiometric Titration



Potentiometric titration is the most common method for investigating metal ion hydrolysis.[3] It involves measuring the hydrogen ion concentration (pH) of a solution as a titrant is added.

Objective: To determine the formation constants of Pb(II) hydroxo complexes.

Methodology:

Reagents and Solutions:

- Lead(II) Solution: A stock solution of a lead salt (e.g., Pb(NO₃)₂ or Pb(ClO₄)₂) of known concentration is prepared using a primary standard. Perchlorate salts are often preferred as the perchlorate ion has a very weak tendency to form complexes with most metal ions.
- Titrant: A standardized solution of a strong base (e.g., NaOH) free from carbonate.
- Ionic Medium: A high concentration of an inert background electrolyte (e.g., 1.0M NaClO₄ or KNO₃) is used to maintain a constant ionic strength throughout the titration. [2]

Apparatus:

- \circ A constant temperature bath or jacketed titration vessel to maintain a stable temperature (e.g., 25.0 ± 0.1 °C).
- A high-precision pH meter equipped with a glass electrode and a reference electrode.
- An automated burette for accurate delivery of the titrant.

Procedure:

- A known volume and concentration of the Pb(II) solution is placed in the titration vessel.
- The solution is acidified with a strong acid (e.g., HClO₄) to an initial pH where hydrolysis is negligible.
- The solution is then titrated with the standardized strong base.
- The electromotive force (e.m.f.) or pH is recorded after each addition of the titrant, allowing the system to reach equilibrium.



Data Analysis:

- The recorded data (volume of titrant vs. pH) is processed.
- The analytical hydrogen ion concentration is calculated at each point, accounting for dilution.
- Specialized computer programs (e.g., MINIQUAD) are used to analyze the titration curve.
- The software refines the values for the formation constants (βpq) by minimizing the difference between the experimental data and a theoretical model that includes the proposed set of hydrolysis species.

Enthalpimetric (Calorimetric) Titration

This method measures the heat change (enthalpy, ΔH) associated with the hydrolysis reactions, providing direct thermodynamic information.

Objective: To determine the enthalpy changes for the formation of Pb(II) hydroxo complexes.

Methodology:

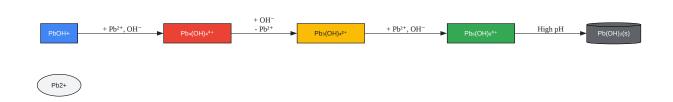
- Reagents and Solutions: Similar to potentiometric titration, with solutions prepared in a constant ionic medium.[2]
- Apparatus:
 - A sensitive titration calorimeter capable of measuring small temperature changes.
 - A constant temperature bath.
 - An automated burette or injection syringe.
- Procedure:
 - The Pb(II) solution is placed in the calorimeter cell.
 - The titrant (strong base) is added in small, precise increments.



- The heat evolved or absorbed after each addition is measured, corresponding to the enthalpy of the reactions occurring in the solution.
- Data Analysis:
 - The cumulative heat change is plotted against the volume of titrant added.
 - Using the previously determined formation constants (from potentiometry), the concentration of each species at every point in the titration is calculated.
 - A least-squares analysis is then performed to fit the calorimetric data and determine the individual enthalpy values (ΔH^0) for each hydrolysis reaction.[2]

Visualizations Signaling Pathway: Stepwise Hydrolysis of Pb(II)

The following diagram illustrates the logical progression of Pb(II) hydrolysis as the pH of the solution increases.



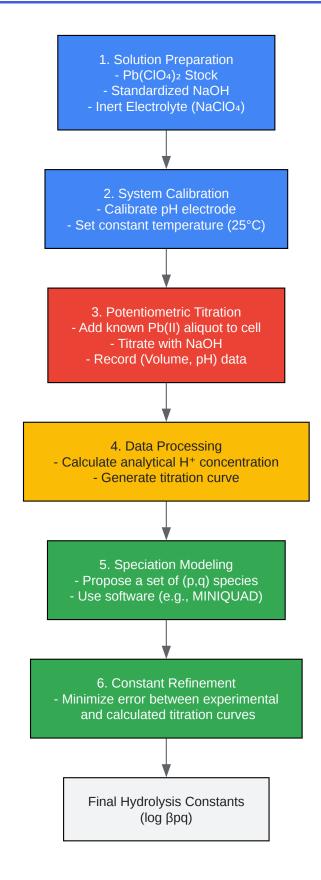
Click to download full resolution via product page

Caption: Pb(II) hydrolysis pathway with increasing pH.

Experimental Workflow: Potentiometric Analysis

This diagram outlines the typical workflow for determining Pb(II) hydrolysis constants using potentiometry.





Click to download full resolution via product page

Caption: Workflow for potentiometric study of hydrolysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. The hydrolysis of lead(II). A potentiometric and enthalpimetric study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis of metal ions. Part 3. Lead(II) Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cost-nectar.eu [cost-nectar.eu]
- To cite this document: BenchChem. [hydrolysis of lead(II) ions in solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566883#hydrolysis-of-lead-ii-ions-in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com